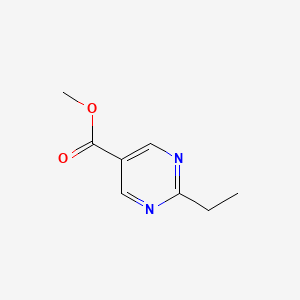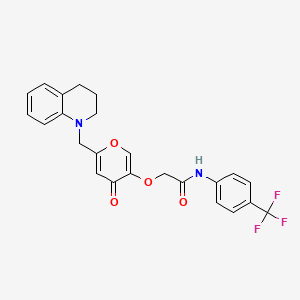
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound known for its unique structural attributes, characterized by its quinoline and pyran moieties connected through an acetamide linkage. This compound exhibits a range of properties that make it valuable for various scientific and industrial applications.
Applications De Recherche Scientifique
Chemistry
In the field of chemistry, this compound serves as an important intermediate for synthesizing complex molecules. Its diverse reactivity allows it to be a versatile building block in organic synthesis.
Biology
Biologically, the compound is studied for its potential interactions with biomolecules, possibly influencing enzyme activity or receptor binding due to its structural similarity to certain biological molecules.
Medicine
In medicinal chemistry, it is researched for its potential pharmacological properties. The presence of the trifluoromethyl group often enhances the metabolic stability and biological activity of compounds, making it a candidate for drug discovery.
Industry
Industrially, this compound can be used in the development of advanced materials, particularly those requiring specific structural features provided by the quinoline and pyran rings.
Mécanisme D'action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide generally involves multi-step organic synthesis. One common synthetic route is as follows:
Formation of the Quinoline Derivative: : The initial step involves synthesizing 3,4-dihydroquinolin-1(2H)-yl using a cyclization reaction of appropriate precursors.
Pyran Ring Formation: : The next stage is to form the pyran ring. This typically involves a condensation reaction between a suitable aldehyde and an activated methylene compound, followed by cyclization.
Linking via Acetamide Bond: : The intermediate compounds are then coupled using an acetamide linkage. This usually requires a condensation reaction under acidic or basic conditions to form the desired product.
Final Coupling with Trifluoromethylphenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions that ensure high yield and purity. This may include:
Use of catalytic agents to accelerate reaction rates.
Implementation of continuous flow reactors for consistent and efficient synthesis.
Rigorous purification processes, such as crystallization or chromatography, to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the quinoline moiety, to form quinolone derivatives.
Reduction: : Reduction can occur at the pyran and quinoline rings, leading to the saturation of double bonds.
Substitution: : Both the acetamide linkage and the aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Typical reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Common reducing agents include sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4).
Substitution: : Reagents such as halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., sodium hydroxide) are frequently used.
Major Products
From Oxidation: : Oxidized quinolone derivatives.
From Reduction: : Reduced, saturated versions of the original rings.
From Substitution: : Various substituted products depending on the reactants involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyquinoline Derivatives: : These share the quinoline core but differ in functional groups and substitution patterns.
Coumarin-Based Compounds: : Coumarins have a pyranone structure, similar to the pyran ring in our compound.
Acetanilide Derivatives: : These compounds share the acetamide linkage and the aromatic ring but have different substituents.
Uniqueness
There you have it—a deep dive into the multifaceted world of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide! Quite a mouthful, but each part of the name tells a story about its structure and chemistry.
Propriétés
IUPAC Name |
2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O4/c25-24(26,27)17-7-9-18(10-8-17)28-23(31)15-33-22-14-32-19(12-21(22)30)13-29-11-3-5-16-4-1-2-6-20(16)29/h1-2,4,6-10,12,14H,3,5,11,13,15H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEOADNRBARBSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
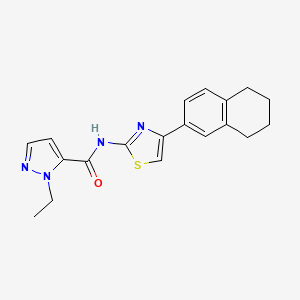
![4-[Tert-butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2570110.png)
![5-methyl-1-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2570111.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2570113.png)

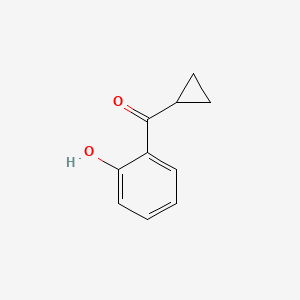
![1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]AMINO}PYRROLIDINE-2,5-DIONE](/img/structure/B2570117.png)
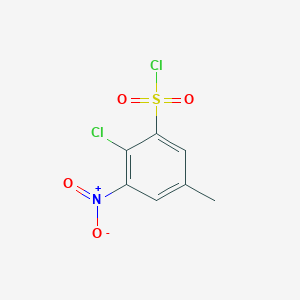
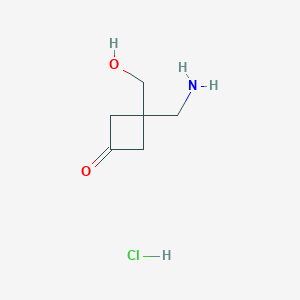
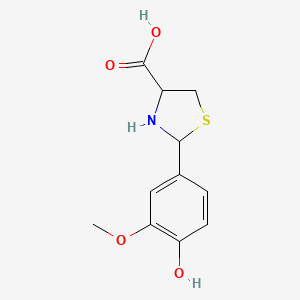
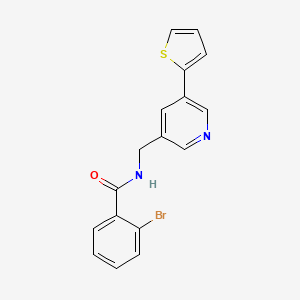
![1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one](/img/structure/B2570127.png)
